molecular formula C17H20N2O3S2 B2822753 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396808-54-0

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No. B2822753
CAS RN: 1396808-54-0
M. Wt: 364.48
InChI Key: RSHMUTUPJDYKCM-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone, a benzo[d]thiazole derivative, was studied both theoretically and experimentally. It was synthesized and characterized by various spectroscopic methods (FT-IR, NMR), thermal analysis (TG/DTA), and single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), showing good consistency with experimental data. This work highlights the compound's potential in furthering the understanding of benzo[d]thiazole derivatives' structure and properties (Inkaya, 2018).

Antitubercular Activity

Research into benzo[d]oxazol-2-ylthio derivatives, closely related to the queried compound, demonstrated increased potency against Mycobacterium tuberculosis. Compounds with electron-donating substituents showed significant anti-mycobacterial activity, indicating the potential of structurally similar compounds like this compound in antitubercular applications. Docking studies predicted interactions within the Mycobacterium tuberculosis enoyl reductase enzyme, suggesting a mechanism of action and highlighting the importance of structural features for activity (Venugopal et al., 2020).

Drug Discovery and Chemical Synthesis

Spirocyclic compounds, including oxetanes and benzimidazoles, have been synthesized, expanding the understanding of spirocyclic chemistry. The synthesis of a spirocyclic oxetane-fused benzimidazole demonstrates the versatility of incorporating the benzo[d]thiazol-2-ylthio moiety into complex heterocyclic systems. This work informs drug discovery efforts by revealing new scaffolds and functional groups that can enhance drug-like properties (Gurry, McArdle, & Aldabbagh, 2015).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-23-15-18-12-5-3-4-6-13(12)24-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMUTUPJDYKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4S3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.